4-Benzylidene-2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid
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Overview
Description
4-Benzylidene-2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound belongs to the acridine family, which is characterized by a tricyclic aromatic system. The presence of a benzylidene group and a carboxylic acid functional group further enhances its chemical reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzylidene-2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid typically involves multi-step organic reactions. One common method starts with the condensation of 2-methyl-1,2,3,4-tetrahydroacridine with benzaldehyde in the presence of a base such as sodium hydroxide. This reaction forms the benzylidene derivative. The subsequent introduction of the carboxylic acid group can be achieved through oxidation reactions using reagents like potassium permanganate or chromium trioxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. Catalytic processes and continuous flow reactors can be employed to enhance yield and purity. The use of automated systems ensures consistent reaction conditions, reducing the risk of impurities and side reactions.
Chemical Reactions Analysis
Types of Reactions
4-Benzylidene-2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to form derivatives with different properties.
Reduction: Reduction reactions can be used to modify the benzylidene group or to reduce the carboxylic acid to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
4-Benzylidene-2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 4-Benzylidene-2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid exerts its effects is largely dependent on its interaction with biological molecules. The compound can intercalate into DNA, disrupting replication and transcription processes. It may also inhibit specific enzymes by binding to their active sites, thereby altering cellular pathways and functions.
Comparison with Similar Compounds
Similar Compounds
Acridine: The parent compound, known for its use in dyes and as a precursor for other chemicals.
Quinacrine: A derivative used as an antimalarial drug.
9-Aminoacridine: Known for its antiseptic properties and use in microbiology.
Uniqueness
4-Benzylidene-2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid stands out due to its unique combination of a benzylidene group and a carboxylic acid functional group
Properties
IUPAC Name |
(4Z)-4-benzylidene-2-methyl-2,3-dihydro-1H-acridine-9-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO2/c1-14-11-16(13-15-7-3-2-4-8-15)21-18(12-14)20(22(24)25)17-9-5-6-10-19(17)23-21/h2-10,13-14H,11-12H2,1H3,(H,24,25)/b16-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATJAFMBXOWIHEQ-SSZFMOIBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=CC2=CC=CC=C2)C3=NC4=CC=CC=C4C(=C3C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1C/C(=C/C2=CC=CC=C2)/C3=NC4=CC=CC=C4C(=C3C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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